Bicisate dihydrochloride

Radiochemical purity In vitro stability Radiopharmacy workflow

Bicisate dihydrochloride (CAS 14344-58-2), also designated as ethyl cysteinate dimer (ECD) or N,N'-1,2-ethylene-di-yl-bis-L-cysteinate diethyl ester dihydrochloride, is a diaminedithiol (DADT) ligand that serves as the lyophilized precursor in commercial cold kits (e.g., Neurolite®) for the extemporaneous preparation of the neutral, lipophilic radiopharmaceutical technetium-99m bicisate (99mTc-ECD). When complexed with technetium-99m (physical half-life 6.02 hours), the resulting 99mTc-ECD complex crosses the intact blood–brain barrier by passive diffusion and is retained in brain tissue proportional to regional cerebral blood flow via stereospecific intracellular esterase-mediated hydrolysis to a charged, hydrophilic metabolite.

Molecular Formula C12H26Cl2N2O4S2
Molecular Weight 397.37
CAS No. 14344-58-2
Cat. No. B606108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicisate dihydrochloride
CAS14344-58-2
SynonymsBicisate dihydrochloride;  Bicisate HCl; 
Molecular FormulaC12H26Cl2N2O4S2
Molecular Weight397.37
Structural Identifiers
SMILESCCOC(=O)C(CS)NCCNC(CS)C(=O)OCC.Cl.Cl
InChIInChI=1S/C12H24N2O4S2.2ClH/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2;;/h9-10,13-14,19-20H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1
InChIKeyHKASNZKRIQURIX-BZDVOYDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bicisate Dihydrochloride (ECD) for Brain Perfusion SPECT: Procurement-Relevant Compound Profile


Bicisate dihydrochloride (CAS 14344-58-2), also designated as ethyl cysteinate dimer (ECD) or N,N'-1,2-ethylene-di-yl-bis-L-cysteinate diethyl ester dihydrochloride, is a diaminedithiol (DADT) ligand that serves as the lyophilized precursor in commercial cold kits (e.g., Neurolite®) for the extemporaneous preparation of the neutral, lipophilic radiopharmaceutical technetium-99m bicisate (99mTc-ECD) [1]. When complexed with technetium-99m (physical half-life 6.02 hours), the resulting 99mTc-ECD complex crosses the intact blood–brain barrier by passive diffusion and is retained in brain tissue proportional to regional cerebral blood flow via stereospecific intracellular esterase-mediated hydrolysis to a charged, hydrophilic metabolite [2]. It is regulated as a diagnostic radiopharmaceutical indicated for the evaluation and localization of regional cerebral perfusion abnormalities in adult patients with central nervous system disorders, most notably stroke and dementia [3].

Why Generic Substitution of Brain Perfusion Tc-99m Tracers Is Not Clinically Neutral: The Bicisate Dihydrochloride Case


Although both 99mTc-bicisate (ECD) and 99mTc-exametazime (HMPAO) are lipophilic technetium-99m complexes used for brain perfusion SPECT, they cannot be interchanged without consequence. The two tracers exhibit fundamentally different retention mechanisms: ECD retention depends on tissue esterase activity, while HMPAO retention involves glutathione interaction and intracellular trapping of a decomplexed Tc species [1]. This mechanistic divergence produces quantitatively different regional brain distribution patterns, with ECD showing significantly higher uptake in frontal, parietal, and occipital cortices and HMPAO showing higher uptake in the medial temporal lobes, thalami, and brain stem in the same subjects [2]. Moreover, unstabilized HMPAO undergoes rapid radiochemical decomposition that degrades image quality and imposes severe time constraints on clinical workflow, whereas ECD maintains stable radiochemical purity over hours [3]. These differences are not merely cosmetic—they directly affect diagnostic accuracy, injection timing feasibility in ictal SPECT, and quantitative cerebral blood flow estimation parameters, making blind substitution a source of systematic diagnostic error.

Bicisate Dihydrochloride (99mTc-ECD) Quantitative Differentiation Evidence Against Tc-99m-HMPAO and Other Brain Perfusion Tracers


Radiochemical Purity Stability in Syringes: 8-Hour Quantitative Comparison of 99mTc-ECD vs. Stabilized 99mTc-HMPAO

In a controlled head-to-head syringe stability study, 99mTc-ECD maintained radiochemical purity (RCP) above 94% throughout the entire 8-hour testing period, whereas the RCP of stabilized 99mTc-HMPAO fell from a mean of 87.7% at 2 hours to 74.0% at 8 hours post-preparation [1]. The impurity that increased over time in HMPAO was identified as sodium pertechnetate, indicating decomposition of the lipophilic complex. This stability advantage was confirmed in a separate study where 99mTc-ECD retained RCP above 95% for up to 6 hours after reconstitution, measured by both two-strip TLC and reverse-phase HPLC, even when using residual kit fractions after frozen storage [2].

Radiochemical purity In vitro stability Radiopharmacy workflow

Brain-to-Background Contrast Ratio at Extended Imaging Times: 99mTc-ECD vs. 99mTc-HMPAO Intrasubject Comparison

In an intrasubject crossover study of seven healthy volunteers, the brain-to-background (brain/neck) contrast ratio of 99mTc-ECD continued to improve over time, reaching 17:1 at 5 hours post-injection, compared to only 2:1 for 99mTc-HMPAO at the same time point [1]. The cortical/extracerebral uptake ratio was also significantly higher for 99mTc-ECD (median 5.0) vs. unstabilised 99mTc-HMPAO (median 3.6; p<0.005), and the cortical/subcortical uptake ratio was 2.5 vs. 2.2 (p<0.005) [2]. In a separate quantitative assessment using brain/scalp (Qs) and brain/nose (Qn) count density ratios, 99mTc-ECD achieved Qs of 4.3 ± 0.7 and Qn of 4.8 ± 1.4, versus unstabilised HMPAO values of 3.0 ± 0.4 and 2.1 ± 0.3 respectively (p<0.05 and p<0.001) [3].

Image contrast Brain SPECT Extracerebral activity

Diagnostic Specificity in Alzheimer's Disease: 99mTc-ECD vs. 99mTc-HMPAO Head-to-Head SPECT Accuracy Study

In a prospective, blinded within-subject comparison study of 24 Alzheimer's disease (AD) patients and 13 age-matched healthy controls scanned sequentially with both tracers, 99mTc-ECD demonstrated superior separation between affected and unaffected brain structures compared to 99mTc-HMPAO (ANOVA interaction F=4.71, df=1.35, p=0.04) [1]. Receiver operating characteristic (ROC) analysis yielded diagnostic accuracy values of: 99mTc-ECD sensitivity = 100%, specificity = 92%; 99mTc-HMPAO sensitivity = 100%, specificity = 85% [1]. The greater contrast for 99mTc-ECD between typically affected association cortices (parietal, temporal) and unaffected structures (cerebellum, basal ganglia, thalamus, occipital cortex) drove the specificity improvement of 7 absolute percentage points.

Alzheimer's disease Diagnostic accuracy Dementia SPECT

Peri-Ictal SPECT Workflow and Localization: Quantitative Advantage of 99mTc-ECD Over Unstabilised 99mTc-HMPAO in Intractable Partial Epilepsy

In a consecutive patient comparison study of peri-ictal SPECT for intractable partial epilepsy, 99mTc-ECD enabled significantly shorter injection latency (median 34 seconds vs. 80 seconds for unstabilised 99mTc-HMPAO, p<0.0001) and a dramatically lower rate of postictal (rather than true ictal) injections (16.3% vs. 57.1%, p<0.0001) [1]. This workflow advantage translated into superior seizure localization performance: blinded review of subtraction ictal SPECT co-registered to MRI (SISCOM) images was localising in 88.9% (40/45) of 99mTc-ECD patients versus 67.6% (25/37) of 99mTc-HMPAO patients (p<0.05), and showed better concordance with EEG, MRI, and discharge diagnosis [1].

Epilepsy surgery Ictal SPECT Seizure localization

Cerebral Blood Flow Linearity Correction Factor: 99mTc-ECD Requires a Different α Value than 99mTc-HMPAO for PET-Validated Quantification

When absolute regional cerebral blood flow (rCBF) quantification is attempted from SPECT images using Lassen's linearization algorithm, the optimal correction factor (α) differs substantially between the two tracers. In a study of 10 patients with chronic cerebral infarction where SPECT-derived rCBF values were correlated pixel-wise against gold-standard 15O-CO2 PET-rCBF, the optimal α value was 2.1 for 99mTc-ECD versus 1.4 for 99mTc-HMPAO [1]. Applying the wrong α value—such as using the HMPAO-optimized factor for ECD images—would systematically underestimate rCBF in high-flow regions due to different flow-limited uptake characteristics of the two tracers [1]. This tracer-specific parameter reflects a genuine difference in the back-diffusion and retention kinetics at high cerebral blood flow rates.

Cerebral blood flow quantification Lassen linearization PET correlation

Brain Uptake and Gray-to-White Matter Contrast: Quantitative Comparison of 99mTc-ECD vs. 99mTc-HMPAO Biodistribution

Pharmacokinetic data from multiple human studies demonstrate that 99mTc-ECD achieves substantially higher brain uptake as a percentage of injected dose compared to 99mTc-HMPAO. Reported peak brain activity for 99mTc-ECD ranges from 4–7% of the injected dose, versus 2–3% for 99mTc-HMPAO [1]. Gray-matter-to-white-matter uptake ratios also differ: approximately 4–5:1 for 99mTc-ECD compared to 2–3:1 for 99mTc-HMPAO [1][2]. These quantitative differences were confirmed in a dual-label autoradiography study in nonhuman primates where 99mTc-L,L-ECD and [14C]iodoantipyrine showed equivalent cortical gray-to-white matter ratios of approximately 4–5:1, validating that ECD distribution faithfully reflects regional cerebral perfusion [2]. The higher absolute brain extraction fraction for ECD in humans was measured at 0.57 ± 0.05 with a permeability-surface area product (PS1) of 0.48 ± 0.07 mL/g/min [3]; comparable kinetic values were found for HMPAO in the same patient [3], but the superior in vivo stability of ECD maintains the integrity of the lipophilic complex for a larger proportion of the injected dose, resulting in the higher net brain uptake.

Brain uptake Gray matter contrast SPECT biodistribution

Procurement-Driven Application Scenarios Where Bicisate Dihydrochloride (99mTc-ECD) Provides Quantifiable Advantage Over Tc-99m-HMPAO


Epilepsy Surgery Centers Requiring Reliable Ictal SPECT with On-Demand Bedside Injection Readiness

In tertiary epilepsy centers performing peri-ictal SPECT for presurgical seizure focus localization, 99mTc-ECD's syringe stability—maintaining radiochemical purity above 94% for at least 8 hours—enables the radiopharmacy to prepare and position a syringe at the patient's bedside well in advance of an unpredictable seizure event [1]. This directly addresses the critical workflow bottleneck that plagues unstabilised 99mTc-HMPAO, whose RCP degrades to 74.0% by 8 hours [1]. The consequence is that 99mTc-ECD patients received injections a median of 46 seconds faster after seizure onset (34 vs. 80 seconds) and had a 40.8 percentage-point lower rate of missed-ictal (postictal) injections (16.3% vs. 57.1%), yielding seizure localization in 88.9% of cases versus 67.6% with unstabilised HMPAO [2]. For epilepsy surgery programs where ictal SPECT directly influences the decision to proceed with intracranial electrode implantation or resection, this differential localization rate represents a quantifiable impact on surgical decision-making.

Dementia Differential Diagnosis Services Where Diagnostic Specificity Drives Clinical Pathway Decisions

Nuclear medicine departments providing brain perfusion SPECT as part of a dementia diagnostic workup should preferentially procure ECD-based kits when specificity is the prioritized metric. The evidence from a direct within-subject comparison study demonstrates that 99mTc-ECD achieves 92% specificity for discriminating Alzheimer's disease from normal aging, versus 85% for 99mTc-HMPAO—a 7-percentage-point absolute improvement [3]. Combined with the significantly higher gray-to-white matter contrast ratio of 4–5:1 for ECD versus 2–3:1 for HMPAO [4], the ECD images provide greater contrast between typically affected association cortices and unaffected reference structures [3]. This is particularly relevant in health systems where a positive SPECT finding triggers costly subsequent investigations including amyloid PET or CSF biomarker analysis, making false positives expensive at both the individual and system level.

Multi-Center Clinical Trials Requiring Standardized, Quantifiable Cerebral Blood Flow Endpoints

For multi-center clinical trials using serial brain perfusion SPECT as a biomarker endpoint (e.g., in trials of neuroprotective agents or novel anti-epileptic drugs), 99mTc-ECD's stability profile provides operational advantages critical to data quality. The maintained radiochemical purity above 95% for 6 hours after reconstitution [5], combined with the demonstrated ability to use residual kit fractions after frozen storage [5], reduces kit wastage and allows centralized kit preparation and distribution protocols across sites. Furthermore, the established optimal Lassen linearization correction factor of α=2.1 for ECD-based rCBF quantification, validated against gold-standard 15O-CO2 PET [6], provides a published, tracer-specific parameter that can be mandated across all trial sites to ensure consistent quantitative image analysis—avoiding the systematic bias that would result from applying the HMPAO-appropriate α=1.4 to ECD images [6].

High-Throughput Nuclear Medicine Departments Optimizing Patient Scheduling and Scanner Utilization

Departments operating under high patient volume constraints benefit from 99mTc-ECD's extended imaging window. The package insert confirms stable brain activity for up to 6 hours post-injection, with optimal imaging at 30–60 minutes but diagnostically adequate images obtainable from 10 minutes to 6 hours [7]. This wide window, combined with continuously improving brain-to-background contrast ratios (reaching 17:1 at 5 hours vs. 2:1 for HMPAO) [8], provides flexible scheduling that can accommodate delayed scans due to late patients, scanner downtime, or emergency interruptions. By contrast, HMPAO's deteriorating RCP over time necessitates more rigid scheduling constraints. The higher brain uptake of 4–7% injected dose for ECD (vs. 2–3% for HMPAO) [4] also provides the option to reduce administered activity while maintaining adequate count statistics, potentially lowering per-study radiation dose to patients and staff.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicisate dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.